molecular formula C25H23N3O5S2 B2664648 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate CAS No. 877641-95-7

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Cat. No. B2664648
CAS RN: 877641-95-7
M. Wt: 509.6
InChI Key: AAUNHCDLBYNPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a useful research compound. Its molecular formula is C25H23N3O5S2 and its molecular weight is 509.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and reactions of new Naphtho[2,1-b]furan derivatives, leading to compounds with promising effects against Gram-positive and negative bacteria and fungi. This includes the development of derivatives with various heterocyclic moieties, such as pyrazoline, pyran, and chromene addition product derivatives, showcasing the compound's versatility in generating bioactive molecules (El-Wahab et al., 2011).

Antioxidant and Anticancer Properties

A study on triazolo-thiadiazoles derivatives, including a close structural analogue, has demonstrated in vitro antioxidant properties and significant cytotoxic effects on hepatocellular carcinoma cell lines, indicating a potential pathway for developing anticancer agents (Sunil et al., 2010).

DNA Damage Protection

Compounds derived from the reaction of 2-naphthaloxyacetic acid have shown protective activity against DNA damage induced by the bleomycin-iron complex, highlighting the compound's potential in developing therapeutic agents to mitigate DNA damage (Abdel-Wahab et al., 2009).

Selective Inhibition for Therapeutic Use

The synthesis of methoxytetrahydropyrans derived from naphthylmethoxy phenyl compounds has led to the development of potent 5-lipoxygenase inhibitors. These compounds show promising results in inhibiting leukotriene synthesis, suggesting a potential application in treating inflammatory conditions (Crawley et al., 1992).

Development of Fungicidal Agents

Research into 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) has demonstrated their fungicidal activity against rice sheath blight, showcasing the potential for agricultural applications in controlling major diseases in crops (Chen et al., 2000).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-3-15(4-2)22(30)26-24-27-28-25(35-24)34-14-19-12-20(29)21(13-32-19)33-23(31)18-10-9-16-7-5-6-8-17(16)11-18/h5-13,15H,3-4,14H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUNHCDLBYNPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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